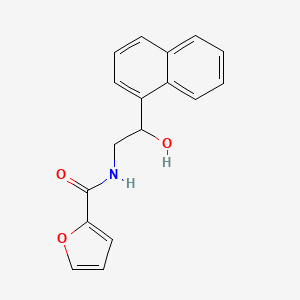

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide, also known as HNECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The adenosine A3 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, ischemia, and cancer.

Wissenschaftliche Forschungsanwendungen

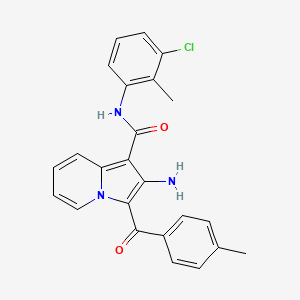

Naphthalene Derivatives in Medicinal Applications

Naphthalimide compounds, characterized by their naphthalene framework and aromatic heterocycles, demonstrate extensive potential in medicinal applications. These compounds interact with various biological targets via noncovalent bonds, exhibiting activities as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Moreover, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, facilitating the understanding of biological processes and pharmacological properties (Gong et al., 2016). The exploration of naphthalimides and analogues reveals their significant role in targeting various diseases, with some derivatives entering clinical trials, underscoring their therapeutic potential (Chen, Xu, & Qian, 2018).

Furan Derivatives in Sustainable Chemistry

Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, are recognized for their role in the development of sustainable chemistry solutions. Derived from plant biomass, these compounds are key intermediates in producing monomers, polymers, and other value-added chemicals, offering an alternative to non-renewable hydrocarbon sources. The conversion of biomass to furan derivatives is pivotal for the future of green chemistry, highlighting the potential for these compounds in producing sustainable materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Wirkmechanismus

Target of Action

It is known that furan derivatives, which include this compound, have a wide range of biological activities .

Mode of Action

Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Furan derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound displays good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and could impact its bioavailability.

Result of Action

Given the broad biological activities of furan derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound exhibits weak intramolecular hydrogen bonding of the C–H···O type, which contributes to its stability and reactivity . The interactions with biomolecules are primarily stabilized by van der Waals forces, which play a crucial role in the compound’s biochemical properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s weak intramolecular hydrogen bonding and van der Waals forces contribute to its binding affinity with target biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability is maintained through weak intramolecular hydrogen bonding and van der Waals forces . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and cellular effects.

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNVKOSUVTUVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

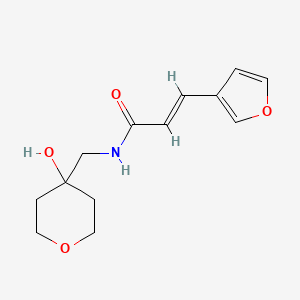

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)

![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)

![5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2614898.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)

![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)